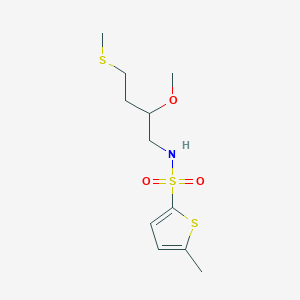
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide (MMBTST) is a chemical compound that belongs to the class of sulfonamides. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide involves the inhibition of the activity of carbonic anhydrase IX (CA IX) through the formation of a covalent bond with the zinc ion in the active site of the enzyme. This results in the disruption of the enzyme's function and the inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the inhibition of tumor growth in cancer cells. It has also been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide in lab experiments is its potential applications in the inhibition of tumor growth in cancer cells. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide, including its potential use as a fluorescent probe for the detection of zinc ions in biological systems, its applications in the inhibition of tumor growth in cancer cells, and its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in scientific research.
Synthesemethoden
N-(2-Methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with 5-methylthiophene-2-sulfonyl chloride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S3/c1-9-4-5-11(17-9)18(13,14)12-8-10(15-2)6-7-16-3/h4-5,10,12H,6-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWGMGCQSMEXAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)
![2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2396372.png)
![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)
![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)

![N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2396379.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)


![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)


